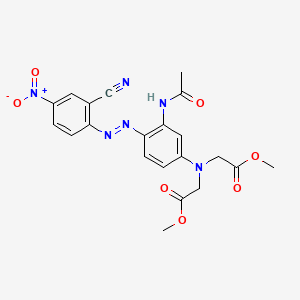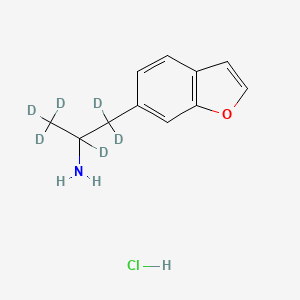
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is a deuterated analog of a benzofuran derivative. This compound is of interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable tool for studying various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where the benzofuran aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Deuteration: The deuterium atoms can be incorporated through hydrogen-deuterium exchange reactions using deuterated solvents or reagents.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.
Scientific Research Applications
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and kinetics due to its unique isotopic labeling.
Biology: Employed in metabolic studies to understand the pathways and rates of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug-receptor interactions.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can affect the compound’s binding affinity and metabolic stability, leading to altered pharmacokinetic and pharmacodynamic profiles. This can provide insights into the compound’s effects on biological systems and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-6-yl)propan-2-amine: A non-deuterated analog with similar structural features but different metabolic properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran derivative with psychoactive properties.
5-(2-Aminopropyl)benzofuran (5-APB): Similar to 6-APB but with the amino group positioned differently on the benzofuran ring.
Uniqueness
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is unique due to its deuterium labeling, which can significantly influence its metabolic stability and pharmacokinetics. This makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Properties
IUPAC Name |
1-(1-benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H/i1D3,6D2,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWOTOLPKNSPE-WHYQSJAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858017 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-35-8 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![L-[5-13C]Sorbose](/img/structure/B583974.png)
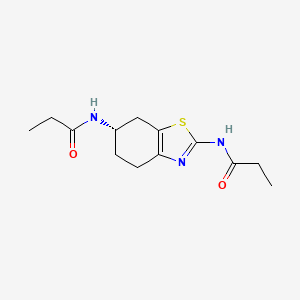

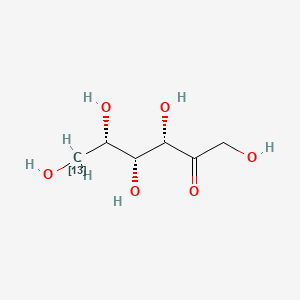
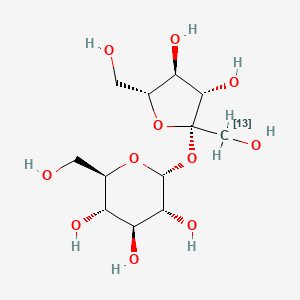
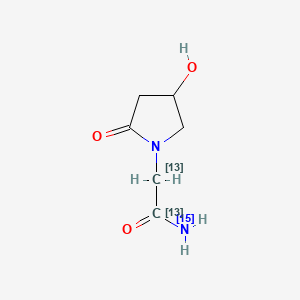
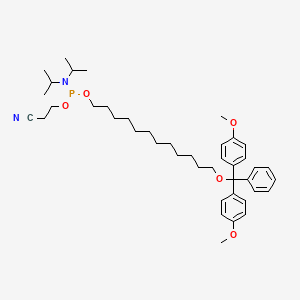
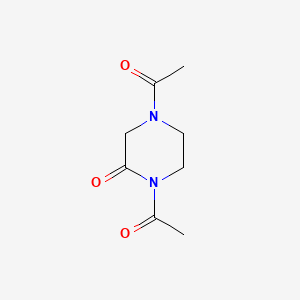
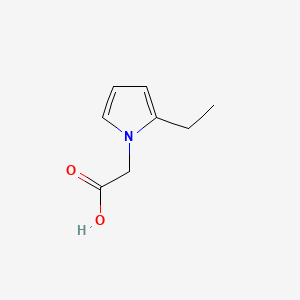

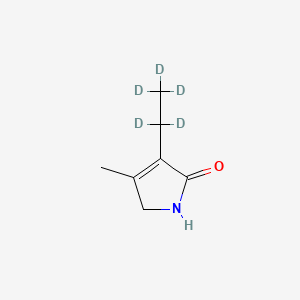
![D-[1-13C]Tagatose](/img/structure/B583990.png)
